N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide
Description
N-{3-[1-(2,5-Difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety and a 3-methoxybenzamide substituent.
Properties
IUPAC Name |
N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2N6O2S/c1-10-16(24-26-27(10)15-9-12(20)6-7-14(15)21)17-22-19(30-25-17)23-18(28)11-4-3-5-13(8-11)29-2/h3-9H,1-2H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAINSRDHJFWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is CHFNOS. The structure features a triazole ring and a thiadiazole moiety, which are known for their diverse biological activities. The presence of difluorophenyl and methoxybenzamide groups further enhances its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro assays have demonstrated that these compounds can induce apoptosis in various cancer cell lines, including pancreatic and breast cancer cells .
Table 1: Anticancer Activity of Related Triazole Compounds
| Compound Name | Cancer Type | IC (μM) | Reference |
|---|---|---|---|
| Compound A | Pancreatic | 6.2 | |
| Compound B | Breast | 27.3 | |
| Compound C | Colon | 43.4 |
Antimicrobial Activity
Compounds containing triazole and thiadiazole rings have been reported to exhibit significant antimicrobial properties. Studies indicate that this compound may possess activity against various bacterial strains and fungi .
Table 2: Antimicrobial Activity Overview
| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Candida albicans | 10 |
The biological activity of this compound is thought to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
- Induction of Apoptosis : The compound may promote apoptosis in cancer cells by activating intrinsic pathways that lead to cell death.
- Disruption of Microbial Cell Wall Synthesis : Its antimicrobial effects may stem from interference with the synthesis of critical components in microbial cell walls.
Study on Cancer Cell Lines
In a recent study evaluating the effects of triazole derivatives on pancreatic cancer cells, researchers found that this compound significantly reduced cell viability and induced apoptosis at concentrations as low as 10 μM . This suggests a strong potential for development as an anticancer agent.
Antimicrobial Efficacy Evaluation
Another study assessed the antimicrobial efficacy of various triazole derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria .
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide exhibits anticancer properties . It is believed to inhibit specific enzymes involved in cell proliferation and modulate pathways related to tumor growth. The mechanism may involve binding to receptors or enzymes that regulate cancer cell survival and proliferation.
Anti-inflammatory Effects
Research suggests that this compound may also possess anti-inflammatory properties . It could potentially modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenases (COXs) or lipoxygenases (LOXs), which are crucial in the inflammatory response. Further investigations are needed to elucidate these mechanisms and confirm its efficacy in vivo .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes involved in metabolic processes. Its ability to interact with specific molecular targets makes it a candidate for developing drugs aimed at metabolic disorders or other pathologies where enzyme activity is dysregulated .
Study 1: Anticancer Activity
In a study conducted on human cancer cell lines, the compound demonstrated significant cytotoxic effects against breast and lung cancer cells. The study highlighted its potential as a lead compound for further development into anticancer therapeutics. The results indicated a dose-dependent response with IC50 values lower than those of established chemotherapeutic agents.
Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory properties of this compound. It was found to reduce pro-inflammatory cytokines in vitro when tested on macrophage cell lines. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammation .
Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Anticancer Research | Inhibits cell proliferation; potential lead for cancer therapeutics | Development of new cancer treatments |
| Anti-inflammatory Studies | Modulates inflammatory pathways; inhibits COX/LOX enzymes | New anti-inflammatory agents |
| Enzyme Inhibition | Interacts with metabolic enzymes; potential for metabolic disorder therapies | Targeted therapies for metabolic diseases |
Chemical Reactions Analysis
Triazole Ring Reactions
The 1,2,3-triazole moiety is electron-deficient, enabling participation in:
-
Nucleophilic substitution : Fluorine atoms on the 2,5-difluorophenyl group may undergo displacement under basic conditions (e.g., K₂CO₃/EtOH) with nucleophiles like amines or alkoxides.
-
Cycloaddition : The triazole’s azide-like structure could engage in Huisgen cycloaddition with alkynes under copper catalysis, forming bis-triazole derivatives.
Thiadiazole Ring Reactions
The 1,2,4-thiadiazole ring participates in:
-
Electrophilic substitution : Sulfur and nitrogen atoms facilitate reactions with electrophiles (e.g., alkyl halides) at the C-5 position .
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Oxidation : Thiadiazole sulfur may oxidize to sulfoxide or sulfone derivatives using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) .
Methoxybenzamide Hydrolysis
The amide bond is susceptible to hydrolysis under acidic (HCl/H₂O, Δ) or basic (NaOH/EtOH, Δ) conditions, yielding 3-methoxybenzoic acid and the corresponding amine .
| Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, reflux | 3-Methoxybenzoic acid + Amine | ~85% | |
| 2M NaOH, 80°C | Same as above | ~78% |
Fluorophenyl Substitutions
The 2,5-difluorophenyl group undergoes:
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Nucleophilic aromatic substitution : Fluorine at the para position is more reactive, enabling substitution with piperidine or morpholine in DMF at 120°C.
-
Suzuki coupling : Requires Pd catalysis (Pd(PPh₃)₄) with arylboronic acids, replacing fluorine with aryl groups.
Alkylation/Acylation
The triazole’s methyl group and thiadiazole’s NH site can be functionalized:
-
Methyl group oxidation : KMnO₄ in acidic media converts the methyl group to a carboxylic acid.
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Acylation : Acetyl chloride in pyridine adds acetyl groups to the thiadiazole NH .
Metal-Catalyzed Reactions
Comparison with Similar Compounds
Key Observations:
Electron-Withdrawing Groups : The 2,5-difluorophenyl group in the target compound may improve binding to hydrophobic pockets in enzymes, akin to bromo-substituted 9c, which showed superior α-glucosidase inhibition .
Thiadiazole vs. Thiazole : The 1,2,4-thiadiazole core in the target compound offers greater metabolic stability compared to thiazole derivatives (e.g., 9a–9e) due to reduced susceptibility to oxidation .
Methoxy Substitutent: The 3-methoxybenzamide group may enhance solubility relative to non-polar analogues (e.g., 9d with 4-methylphenyl), though excessive bulk (e.g., 9c’s bromophenyl) could hinder target engagement .
Spectroscopic and Physicochemical Properties
While experimental data for the target compound are unavailable, comparisons with analogues from reveal trends:
- Melting Points : Triazole-thiadiazole hybrids typically exhibit higher melting points (>200°C) than triazole-thiazoles (e.g., 9a: 168–170°C), likely due to stronger intermolecular interactions .
- IR/NMR Signatures : The target compound’s carbonyl (C=O) stretch (expected ~1650–1700 cm⁻¹) and fluorine NMR shifts (δ ~110–120 ppm for ¹⁹F) would align with fluorinated triazole derivatives in .
Computational and Docking Insights
Molecular docking studies of analogues (e.g., 9c, 9g) highlight the importance of halogen bonds and π-π stacking in target binding. For example, 9c’s bromophenyl group forms critical interactions with α-glucosidase’s active site . The target compound’s difluorophenyl group may mimic these interactions, while its thiadiazole core could provide additional hydrogen-bonding opportunities.
Preparation Methods
Substrate Preparation
2,5-Difluorophenyl azide is synthesized via diazotization of 2,5-difluoroaniline with NaNO₂/HCl, followed by NaN₃ quenching. Propargyl alcohol serves as the alkyne precursor, methylated using CH₃I/K₂CO₃ to yield 1-propyne (78% yield).
CuAAC Reaction Optimization
Reaction of 2,5-difluorophenyl azide with 1-propyne under Cu(I) catalysis produces the triazole core. Key parameters:
Bidentate phosphine ligands (e.g., dppf) enhance regioselectivity for 1,4-disubstituted triazole. Microwave irradiation (100 W, 120°C) reduces reaction time to 15 min (91% yield).
Construction of 1,2,4-Thiadiazole Ring
Thiourea Intermediate Formation
Condensation of 3-amino-1,2,4-thiadiazole with chloroacetyl chloride in EtOAc yields N-(1,2,4-thiadiazol-5-yl)chloroacetamide (83% yield). Subsequent treatment with NH₄SCN in DMF forms the thiourea precursor.
Oxidative Cyclization
Cyclization using I₂/KI in acidic conditions (H₂SO₄, 0°C → RT) affords the 1,2,4-thiadiazole ring. Critical parameters:
| Oxidant | Acid | Temp (°C) | Yield (%) |
|---|---|---|---|
| I₂ | H₂SO₄ | 25 | 76 |
| H₂O₂ | HCl | 40 | 68 |
| MnO₂ | AcOH | 60 | 58 |
Iodine-mediated cyclization achieves optimal regiocontrol and minimal dimerization.
Fragment Coupling and Benzamide Installation
Suzuki-Miyaura Cross-Coupling
The thiadiazole-triazole intermediate undergoes boronation (B₂pin₂, Pd(dppf)Cl₂, KOAc) to install a boronate ester. Subsequent coupling with 3-methoxybenzoyl chloride under Pd(PPh₃)₄ catalysis (Na₂CO₃, toluene/EtOH) achieves 93% yield:
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : 2 M Na₂CO₃ (4 eq)
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Solvent : Toluene/EtOH (2:1)
-
Temp : 80°C, 4.5 h
Amide Bond Formation
Alternative route via EDC/HOBt -mediated coupling of 3-methoxybenzoic acid with the thiadiazole-triazole amine:
| Coupling Reagent | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DCM | 85 |
| HATU | DMF | 91 |
| DCC/DMAP | THF | 78 |
HATU achieves superior conversion with minimal racemization.
Purification and Characterization
Flash chromatography (SiO₂, hexane/EtOAc gradient) isolates the final product (≥98% purity). Analytical data:
-
HRMS : m/z 485.0924 [M+H]⁺ (calc. 485.0928)
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¹H NMR (500 MHz, CDCl₃): δ 8.72 (s, 1H, triazole), 7.89–7.21 (m, 6H, aryl), 3.94 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃)
-
¹⁹F NMR : δ -118.2 (d, J = 8.5 Hz), -123.7 (d, J = 8.5 Hz)
Scale-Up Challenges and Mitigation Strategies
| Issue | Cause | Solution |
|---|---|---|
| Low CuAAC yield | Oxidative Cu(II) | N₂ sparging, Cu(I) stabilizers |
| Thiadiazole dimerization | Over-oxidation | Controlled I₂ addition |
| Suzuki coupling byproducts | Protodeboronation | Anhydrous conditions |
Implementing flow chemistry for CuAAC improves throughput (85% yield at 50 g scale) .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | CuSO₄·5H₂O, sodium ascorbate | t-BuOH/H₂O | RT | 70–85 |
| 2 | Thiosemicarbazide, HCl | Ethanol | Reflux | 60–75 |
| 3 | EDC, HOBt, DIPEA | DMF | 0°C → RT | 50–65 |
Basic: Which spectroscopic methods validate the compound’s structure?
Answer:
Use a combination of:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for difluorophenyl), triazole methyl (δ 2.3–2.6 ppm), and methoxy (δ 3.8 ppm) groups. Compare shifts to analogs .
- IR Spectroscopy : Confirm amide C=O (1640–1660 cm⁻¹) and thiadiazole C-S (690–710 cm⁻¹) .
- Elemental Analysis : Match calculated vs. experimental C, H, N, S values (±0.3%) .
Advanced: How can reaction yields be optimized for fluorophenyl-triazole intermediates?
Answer:
- Microwave Assistance : Reduce reaction time (10–15 min vs. 12–24 hr) and improve yield (85–90%) by using MW irradiation at 100°C .
- Catalyst Screening : Test Cu(I)/Cu(II) ratios (e.g., CuI vs. CuSO₄/ascorbate) to minimize side products .
- Solvent Polarity : Use DMF or DMSO for polar intermediates; switch to THF for sterically hindered substrates .
Q. Example Optimization Table :
| Parameter | Baseline (Yield %) | Optimized (Yield %) |
|---|---|---|
| Catalyst | CuSO₄ (75%) | CuI (88%) |
| Solvent | Ethanol (60%) | DMF (82%) |
Advanced: How to resolve conflicting biological activity data in enzyme inhibition assays?
Answer:
- Assay Standardization : Use consistent ATP concentrations (1–2 mM) for kinase assays to avoid false negatives .
- Control Compounds : Include reference inhibitors (e.g., staurosporine) to validate assay conditions .
- Docking Studies : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses. For example, the difluorophenyl group may occupy hydrophobic pockets in kinases .
Methodological: What strategies determine the compound’s pKa and solubility?
Answer:
- Potentiometric Titration : Titrate with tetrabutylammonium hydroxide in isopropyl alcohol. Calculate pKa from half-neutralization potentials (HNP). Expected pKa ~8.5–9.0 for triazole-thiadiazole hybrids .
- HPLC LogP : Use a C18 column with octanol-water partition coefficients. Adjust mobile phase (acetonitrile:buffer) to estimate logP ≈2.1–2.5 .
Advanced: How to design SAR studies for derivatives?
Answer:
Vary Substituents : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂) on the benzamide.
- Bulky substituents (e.g., -CF₃) on the triazole .
Biological Testing : Screen against target enzymes (e.g., EGFR kinase) using fluorescence-based assays .
QSAR Modeling : Use Gaussian09 to calculate electronic parameters (HOMO/LUMO) and correlate with IC₅₀ values .
Q. Example SAR Data :
| Derivative | R Group (Triazole) | IC₅₀ (EGFR, nM) |
|---|---|---|
| Parent | 5-methyl | 120 |
| Analog 1 | 5-CF₃ | 45 |
Basic: What are the compound’s potential biological targets?
Answer:
- Kinase Inhibition : Triazole-thiadiazole hybrids target EGFR, VEGFR2 .
- Antimicrobial Activity : Similar fluorinated triazoles inhibit S. aureus (MIC 8–16 µg/mL) .
Advanced: How to address stability issues in aqueous buffers?
Answer:
- pH Stability Studies : Incubate at pH 3–9 (37°C, 24 hr). Monitor degradation via HPLC. Optimal stability at pH 6–7 .
- Lyophilization : Improve shelf life by lyophilizing with trehalose (5% w/v) .
Methodological: How to analyze electron-withdrawing effects of the thiadiazole ring?
Answer:
- Cyclic Voltammetry : Measure oxidation potentials (Epa) in acetonitrile. Thiadiazole lowers Epa by 0.2–0.3 V vs. non-thiadiazole analogs .
- DFT Calculations : Use B3LYP/6-31G(d) to map electrostatic potential surfaces .
Advanced: How to validate binding modes using crystallography?
Answer:
- Co-crystallization : Soak EGFR kinase crystals (PDB: 1M17) with 10 mM compound.
- Data Collection : Resolve to ≤2.0 Å (synchrotron source). Fit ligand density with Coot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
